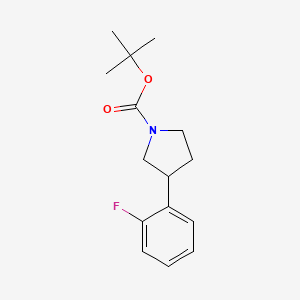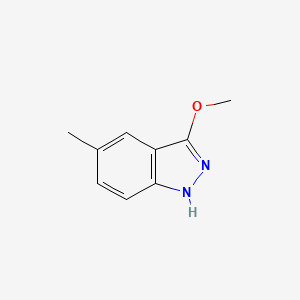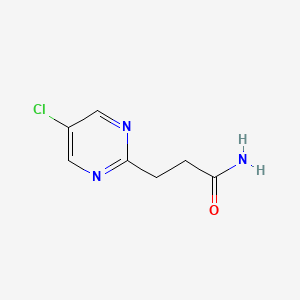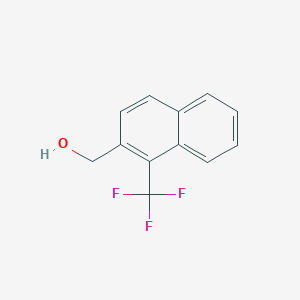
(1-(Trifluoromethyl)naphthalen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Trifluoromethyl)naphthalen-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)naphthalen-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide, followed by a reduction reaction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: (1-(Trifluoromethyl)naphthalen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
Chemistry: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which (1-(Trifluoromethyl)naphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
相似化合物的比较
- (1-(Trifluoromethyl)phenyl)methanol
- (1-(Trifluoromethyl)benzyl)methanol
- (1-(Trifluoromethyl)anthracen-2-yl)methanol
Uniqueness: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is unique due to its naphthalene backbone, which imparts specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
属性
分子式 |
C12H9F3O |
|---|---|
分子量 |
226.19 g/mol |
IUPAC 名称 |
[1-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2 |
InChI 键 |
CWOGCTFVEFJWBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



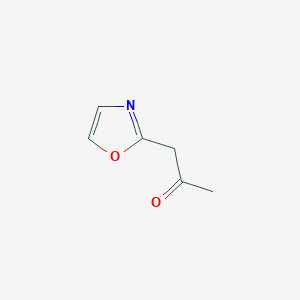
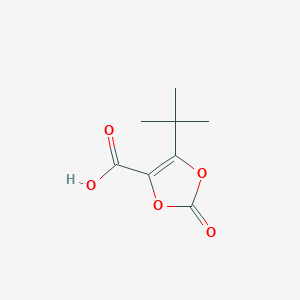
![7-Bromo-5-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13679583.png)
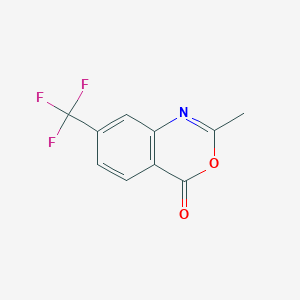

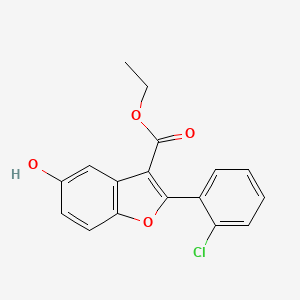
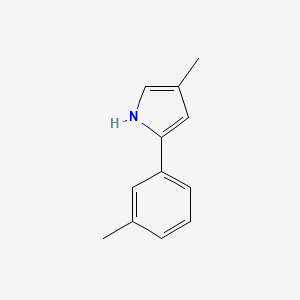
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)
